molecular formula C20H16ClNO B2425468 1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 338979-37-6

1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B2425468
CAS No.: 338979-37-6
M. Wt: 321.8
InChI Key: HIBLLIRACVDFGT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the indole derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides.

    Major Products: These reactions yield various derivatives, including oxidized ketones, reduced amines, and substituted indoles.

Scientific Research Applications

1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:

Comparison with Similar Compounds

1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-15-8-4-9-16(12-15)22-18-10-5-11-20(23)17(18)13-19(22)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBLLIRACVDFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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